1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE
Description
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3,5-dimethoxy-benzoyl group and a diphenyl-ethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H28N2O4/c1-32-23-17-22(18-24(19-23)33-2)26(30)28-13-15-29(16-14-28)27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-19,25H,13-16H2,1-2H3 |
InChI Key |
KOGVMZFOQVRTKW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of 3,5-dimethoxy-benzoyl chloride, which is then reacted with piperazine to form the intermediate 4-(3,5-dimethoxy-benzoyl)-piperazine. This intermediate is subsequently reacted with 2,2-diphenyl-ethanone under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone
- 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanol
Uniqueness
1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is unique due to its specific substitution pattern and the presence of both a piperazine ring and a diphenyl-ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
